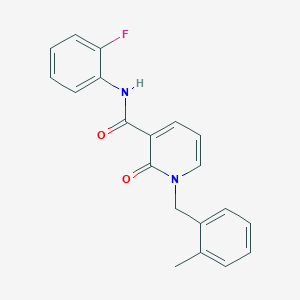

N-(2-氟苯基)-1-(2-甲基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

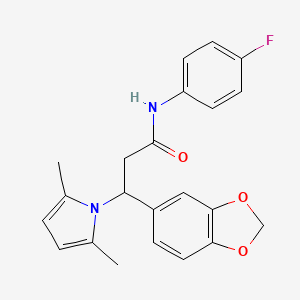

The compound "N-(2-fluorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities, including antitumour and antimycobacterial properties. The structure of this compound includes a dihydropyridine core with a carboxamide group at the 3-position and substituted phenyl groups at the 1- and 4-positions, which can significantly influence its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related dihydropyridine derivatives typically involves the condensation of appropriate benzylamines with substituted pyridine or pyrimidine carboxylates. For instance, the synthesis of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides involves the reaction of benzylamines with ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . Although the exact synthesis method for the compound is not detailed in the provided papers, it is likely to follow similar synthetic pathways involving condensation reactions and subsequent functional group modifications.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is crucial in determining their biological activity. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide shows hydrogen bonds forming infinite chains, which could be indicative of how the compound might interact at the molecular level . The presence of fluorine atoms and the specific arrangement of substituents can lead to different conformational preferences and supramolecular aggregations, as seen in the structural analysis of N-(fluorophenyl)pyridinecarboxamides .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including hydrogen bond formation and interactions with other functional groups. The presence of amide and pyridine groups can lead to intra- and intermolecular hydrogen bonding, affecting the compound's reactivity and its ability to form supramolecular structures . The fluorine atom can also influence the reactivity of the compound by affecting the electron distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The introduction of fluorine atoms and specific substituents can alter properties such as solubility, melting point, and biological activity. For example, the presence of bulky substituents and ether groups in related compounds can lead to increased solubility in organic solvents and higher thermal stability . The specific effects of the substituents on the compound would require further empirical data for a comprehensive analysis.

科学研究应用

药学应用

激酶抑制

Schroeder 等人 (2009) 的一项研究发现了一种结构类似的化合物,该化合物可作为 Met 激酶超家族的选择性和口服有效抑制剂。该化合物在口服给药后,在 Met 依赖性 GTL-16 人胃癌异种移植模型中显示出完全的肿瘤停滞,从而使其进入 I 期临床试验 (Schroeder 等人,2009)。

HIV 整合酶抑制

Pace 等人 (2007) 的研究重点是设计和合成 N-苄基-5,6-二羟基嘧啶-4-甲酰胺,该化合物对 HIV 整合酶催化的链转移过程表现出有效的抑制作用。他们的研究发现,特定的结构修饰改善了 HIV 整合酶抑制效力 (Pace 等人,2007)。

材料科学应用

聚合物合成

Hsiao 等人 (1999) 探索了由类似化合物衍生的新型联苯芴基芳族聚酰胺的合成。这些聚酰胺在有机溶剂中表现出优异的溶解性和高热稳定性,使其适用于各种工业应用 (Hsiao 等人,1999)。

荧光探针

Rhee 等人 (1995) 的一项研究开发了 2-氨基苯酚基团的氟代类似物,用作 pH 敏感探针。这些探针,包括类似于 N-(2-氟苯基)-1-(2-甲基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺的化合物,显示出测量细胞内 pH 值的潜力,突出了它们在生物成像和诊断应用中的实用性 (Rhee 等人,1995)。

属性

IUPAC Name |

N-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-14-7-2-3-8-15(14)13-23-12-6-9-16(20(23)25)19(24)22-18-11-5-4-10-17(18)21/h2-12H,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYPBVGVVASRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)

![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)

![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)

![5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)

![1-(3-methoxybenzyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2528972.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)